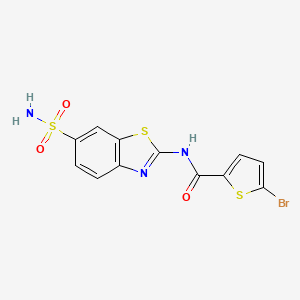

5-bromo-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN3O3S3/c13-10-4-3-8(20-10)11(17)16-12-15-7-2-1-6(22(14,18)19)5-9(7)21-12/h1-5H,(H2,14,18,19)(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRVZVKPVRAZBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)NC(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminobenzenethiol with carbon disulfide and an appropriate halogenating agent.

Introduction of Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzothiazole derivative with sulfamoyl chloride under basic conditions.

Bromination: The bromination of the thiophene ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.

Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the brominated thiophene derivative with an appropriate amine under coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfamoyl and benzothiazole moieties.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, often in the presence of a base.

Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts can be used.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

Material Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by:

Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity.

Interacting with DNA: It can intercalate into DNA, disrupting its function and leading to cell death.

Modulating Signaling Pathways: The compound can affect various signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and computational differences between the target compound and its analogs:

Key Observations :

Synthesis Yields :

- Pyrazine and pyridine analogs achieved higher yields (75–80%) using TiCl4-mediated coupling , while pyrazole derivatives required DCC/DMAP or Pd catalysis, yielding 48–68% . The sulfamoylbenzothiazole group may reduce yields due to steric or electronic effects.

Electronic Properties :

- Pyrazine derivatives exhibited the highest hyperpolarizability (8583.80 Hartrees for 4l), attributed to extended p-electron delocalization across pyrazine, thiophene, and aryl rings . The sulfamoyl group in the target compound is expected to further enhance NLO response via electron-withdrawing effects.

- Pyrazole analogs showed lower HOMO-LUMO gaps (3.5–4.0 eV), correlating with higher chemical reactivity (e.g., 9c and 9h) .

Stability vs. Reactivity :

- Pyrazine-based compounds (e.g., 4d) were computationally predicted as the most stable due to higher HOMO-LUMO gaps . In contrast, pyrazole derivatives (e.g., 9c) were more reactive, as indicated by lower chemical hardness and higher electrophilicity indices .

Spectroscopic Validation :

- Experimental and computed NMR data for pyrazine and pyrazole derivatives showed strong agreement (RMSD < 0.5 ppm), validating DFT methodologies . The target compound’s NMR shifts would likely reflect the sulfamoyl group’s deshielding effects.

Structural and Functional Implications

- Benzothiazole vs. The sulfamoyl group (-SO2NH2) introduces hydrogen-bonding capacity, which may enhance solubility and intermolecular interactions in crystalline phases .

Biological Activity

5-bromo-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and highlighting its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Bromine atom : Enhances biological activity through halogenation.

- Benzothiazole moiety : Known for its role in various biological activities including antimicrobial and anticancer properties.

- Thiophene ring : Contributes to the electronic properties and stability of the compound.

Antimicrobial Activity

Several studies have demonstrated that compounds containing benzothiazole derivatives exhibit notable antimicrobial effects. For instance, derivatives similar to 5-bromo-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide have shown moderate to excellent activity against various Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

| Compound | Microorganism | Activity (Zone of Inhibition) |

|---|---|---|

| 5-bromo-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | E. coli | 15 mm |

| 5-bromo-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | P. aeruginosa | 12 mm |

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Similar benzothiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. Notably, compounds with a bromine substituent have shown enhanced cytotoxic effects in various cancer cell lines, including breast cancer cells .

In a study assessing the cytotoxicity of related compounds, it was found that:

- The compound reduced cell viability in MCF-7 (breast cancer) cells with an IC50 value of approximately 10 µM.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 10 |

| DU145 | 12 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The sulfonamide group may inhibit certain enzymes by mimicking natural substrates, thereby disrupting biochemical pathways critical for microbial growth and cancer cell proliferation .

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various benzothiazole derivatives, including our compound. The study indicated that the presence of a sulfonamide group significantly enhances antimicrobial efficacy against resistant strains.

- Cytotoxicity in Cancer Research : In vitro studies on human breast cancer cell lines showed that the compound not only inhibited cell growth but also induced apoptosis, suggesting a dual mechanism of action involving both proliferation inhibition and programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.